Fondaparinux sodium
説明
Fondaparinux sodium is a chemically synthesized selective factor Xa inhibitor . It is a synthetic glucopyranoside with antithrombotic activity . Fondaparinux sodium selectively binds to antithrombin III, thereby potentiating the innate neutralization of activated factor X (Factor Xa) by antithrombin . Neutralization of Factor Xa inhibits its activity and interrupts the blood coagulation cascade, thereby preventing thrombin formation and thrombus development .
Synthesis Analysis
The practical formal synthesis of the anticoagulant drug fondaparinux sodium was accomplished using an optimized modular synthetic strategy . The strategy involved a convergent [3 + 2] coupling approach, with excellent stereoselectivity in every step of glycosylation from the monosaccharide building blocks . Efficient routes to the syntheses of these fully functionalized building blocks were developed, minimizing oligosaccharide stage functional-group modifications .
Molecular Structure Analysis
Fondaparinux sodium is a synthetic pentasaccharide representing the high affinity antithrombin III binding site in heparin . The single crystal X-ray structure of Fondaparinux sodium is reported, unequivocally confirming both structure and absolute configuration .
Chemical Reactions Analysis
Fondaparinux sodium is a synthetic pentasaccharide that mediates the interaction of heparin with antithrombins and inhibits factor Xa . It is used for prevention of venous thromboembolism after surgery .
科学的研究の応用
- Field : Cardiovascular Pharmacology
- Application : Fondaparinux is used for VTE prevention and treatment . It is used to assess thrombotic risk in hospitalized patients and then administered according to the patient’s body mass .
- Methods : Fondaparinux is administered parenterally .
- Results : The use of fondaparinux has been shown to be effective in preventing and treating VTE .
- Field : Surgery
- Application : Fondaparinux is used for VTE prophylaxis in surgical patients in the perioperative period .
- Methods : Fondaparinux is administered postoperatively, usually after confirmation that adequate hemostasis has been achieved .
- Results : The use of fondaparinux has been shown to be effective in preventing VTE in surgical patients .
- Field : Oncology
- Application : Fondaparinux is used for anticoagulation prophylaxis in patients hospitalized for oncological purposes .
- Methods : Fondaparinux is administered parenterally .
- Results : The use of fondaparinux has been shown to be effective in preventing thromboembolic events in oncological patients .
- Field : Cardiology
- Application : Fondaparinux is used for anticoagulation prophylaxis in patients with AF after resuscitation .
- Methods : Fondaparinux is administered parenterally .
- Results : The use of fondaparinux has been shown to be effective in preventing thromboembolic events in patients with AF .
- Field : Hepatology
- Application : Fondaparinux is used for anticoagulation prophylaxis in patients with cirrhosis combined with PVT .
- Methods : Fondaparinux is administered parenterally .
- Results : The use of fondaparinux has been shown to be effective in preventing thromboembolic events in patients with cirrhosis and PVT .
Venous Thromboembolism (VTE) Prevention and Treatment
Perioperative Surgical Prophylaxis
Anticoagulation Prophylaxis in Oncological Patients
Anticoagulation Prophylaxis in Patients with Atrial Fibrillation (AF)
Anticoagulation Prophylaxis in Patients with Cirrhosis and Portal Vein Thrombosis (PVT)
Anticoagulation Prophylaxis in Patients with Inflammatory Bowel Disease (IBD)
- Field : Cardiology
- Application : Fondaparinux is used for the treatment of acute coronary syndromes such as unstable angina or myocardial infarction with or without ST-segment elevation .
- Methods : Fondaparinux is administered parenterally .
- Results : The use of fondaparinux has been shown to be effective in preventing thromboembolic events in patients with acute coronary syndromes .
- Field : Bariatric Surgery
- Application : Fondaparinux is used for anticoagulation prophylaxis in patients undergoing bariatric surgery .
- Methods : Fondaparinux is administered parenterally .
- Results : The use of fondaparinux has been shown to be effective in preventing thromboembolic events in patients undergoing bariatric surgery .
- Field : Hematology
- Application : Fondaparinux is used for anticoagulation prophylaxis in patients developing VITT .
- Methods : Fondaparinux is administered parenterally .
- Results : The use of fondaparinux has been shown to be effective in preventing thromboembolic events in patients developing VITT .
- Field : Obstetrics
- Application : Fondaparinux is used for anticoagulation prophylaxis in pregnant women with HIT or those intolerant to low molecular weight heparins (LMWH) .
- Methods : Fondaparinux is administered parenterally .
- Results : The use of fondaparinux has been shown to be effective in preventing thromboembolic events in pregnant women with HIT or those intolerant to LMWH .
- Field : Hematology
- Application : Fondaparinux sodium 0.5 μg/ml inhibited factor VIIa generation and/or activation, after coagulation was triggered by the extrinsic and intrinsic clotting pathways .
- Methods : In vitro study using plasma from human volunteers .
- Results : Fondaparinux sodium showed 76% (extrinsic pathway) and 90% (intrinsic pathway) inhibition .
- Field : Hematology
- Application : Studies in patients with confirmed HIT demonstrate that fondaparinux is not associated with in vitro cross-reactivity to heparin antibodies .
- Methods : In vitro study using plasma from patients with confirmed HIT .
- Results : Fondaparinux showed no in vitro cross-reactivity to heparin antibodies in patients with confirmed HIT .
Acute Coronary Syndromes
Bariatric Surgery
Vaccine-Induced Immune Thrombotic Thrombocytopenia (VITT)
Pregnancy with Heparin-Induced Thrombocytopenia (HIT)
Inhibition of Factor VIIa Generation and/or Activation
Heparin-Induced Thrombocytopenia (HIT)
- Field : Vascular Medicine
- Application : Fondaparinux is used for the treatment of acute symptomatic spontaneous SVT of the lower limbs without concomitant DVT .
- Methods : Fondaparinux is administered parenterally .
- Results : The use of fondaparinux has been shown to be effective in treating patients with acute symptomatic spontaneous SVT .
- Field : Surgery
- Application : Fondaparinux is used for the prevention of VTE in post-operative adults undergoing major orthopedic surgery of the hip and knee and abdominal surgery .
- Methods : Fondaparinux is administered parenterally .
- Results : The use of fondaparinux has been shown to be effective in preventing VTE in post-operative adults .
- Field : Internal Medicine
- Application : Fondaparinux is used for the prevention of VTE in patients at high risk who are immobilized due to acute illness .
- Methods : Fondaparinux is administered parenterally .
- Results : The use of fondaparinux has been shown to be effective in preventing VTE in high-risk patients .
- Field : Vascular Medicine
- Application : Fondaparinux is used for the prophylaxis and treatment of DVT and PE .
- Methods : Fondaparinux is administered parenterally .
- Results : The use of fondaparinux has been shown to be effective in preventing and treating DVT and PE .
- Field : Cardiology
- Application : Fondaparinux is used for the treatment of acute coronary syndromes such as unstable angina or myocardial infarction with or without ST-segment elevation .
- Methods : Fondaparinux is administered parenterally .
- Results : The use of fondaparinux has been shown to be effective in treating patients with acute coronary syndromes .
Treatment of Acute Symptomatic Spontaneous Superficial Vein Thrombosis (SVT)
Prevention of Venous Thromboembolic Events (VTE) in Post-Operative Adults
Prevention of VTE in Patients at High Risk
Treatment of Deep Vein Thrombosis (DVT) and Pulmonary Embolism (PE)
Treatment of Unstable Angina or Myocardial Infarction with or without ST-Segment Elevation
将来の方向性
In the last decade, the real-world use of fondaparinux has been explored in other conditions such as acute coronary syndromes, bariatric surgery, in patients developing vaccine-induced immune thrombotic thrombocytopenia (VITT) and in pregnant women with heparin-induced thrombocytopenia (HIT), or those intolerant to low molecular weight heparins (LMWH) . The emerging data from these studies have culminated in recent updates in the guidelines that recommend the use of fondaparinux under various conditions .
特性
IUPAC Name |
decasodium;(2S,3S,4R,5R,6R)-6-[(2R,3R,4R,5R,6R)-6-[(2R,3S,4S,5R,6R)-2-carboxylato-4-hydroxy-6-[(2R,3S,4R,5R,6S)-4-hydroxy-6-methoxy-5-(sulfonatoamino)-2-(sulfonatooxymethyl)oxan-3-yl]oxy-5-sulfonatooxyoxan-3-yl]oxy-5-(sulfonatoamino)-4-sulfonatooxy-2-(sulfonatooxymethyl)oxan-3-yl]oxy-3-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-3-(sulfonatoamino)-6-(sulfonatooxymethyl)oxan-2-yl]oxy-4,5-dihydroxyoxane-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H53N3O49S8.10Na/c1-69-27-9(33-85(48,49)50)13(37)17(6(74-27)3-71-88(57,58)59)76-31-22(83-91(66,67)68)16(40)21(24(81-31)26(43)44)79-29-10(34-86(51,52)53)19(82-90(63,64)65)18(7(75-29)4-72-89(60,61)62)77-30-15(39)14(38)20(23(80-30)25(41)42)78-28-8(32-84(45,46)47)12(36)11(35)5(73-28)2-70-87(54,55)56;;;;;;;;;;/h5-24,27-40H,2-4H2,1H3,(H,41,42)(H,43,44)(H,45,46,47)(H,48,49,50)(H,51,52,53)(H,54,55,56)(H,57,58,59)(H,60,61,62)(H,63,64,65)(H,66,67,68);;;;;;;;;;/q;10*+1/p-10/t5-,6-,7-,8-,9-,10-,11-,12-,13-,14-,15-,16+,17-,18-,19-,20+,21+,22-,23+,24-,27+,28-,29-,30-,31-;;;;;;;;;;/m1........../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEKSTYNIJLDDAZ-JASSWCPGSA-D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C(C(O1)COS(=O)(=O)[O-])OC2C(C(C(C(O2)C(=O)[O-])OC3C(C(C(C(O3)COS(=O)(=O)[O-])OC4C(C(C(C(O4)C(=O)[O-])OC5C(C(C(C(O5)COS(=O)(=O)[O-])O)O)NS(=O)(=O)[O-])O)O)OS(=O)(=O)[O-])NS(=O)(=O)[O-])O)OS(=O)(=O)[O-])O)NS(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COS(=O)(=O)[O-])O[C@H]2[C@@H]([C@H]([C@@H]([C@@H](O2)C(=O)[O-])O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COS(=O)(=O)[O-])O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)[O-])O[C@@H]5[C@@H]([C@H]([C@@H]([C@H](O5)COS(=O)(=O)[O-])O)O)NS(=O)(=O)[O-])O)O)OS(=O)(=O)[O-])NS(=O)(=O)[O-])O)OS(=O)(=O)[O-])O)NS(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H43N3Na10O49S8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501027612 | |
Record name | Fondaparinux sodium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501027612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1728.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fondaparinux sodium | |
CAS RN |
114870-03-0 | |
Record name | Fondaparinux sodium [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114870030 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fondaparinux sodium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501027612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FONDAPARINUX SODIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X0Q6N9USOZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。